![molecular formula C9H13F3O3 B2416511 (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid CAS No. 2248214-79-9](/img/structure/B2416511.png)
(2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid, commonly known as TFMPA, is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays an important role in the regulation of synaptic transmission and plasticity in the central nervous system (CNS).
作用機序
TFMPA acts as a competitive antagonist of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid by binding to the orthosteric binding site of the receptor. This prevents the binding of glutamate, which is the endogenous ligand of this compound, and inhibits the downstream signaling pathways that are activated by the receptor. This leads to a decrease in the excitability of neurons and a reduction in the release of neurotransmitters, such as glutamate and GABA.
Biochemical and Physiological Effects:
TFMPA has been shown to have a number of biochemical and physiological effects in the CNS. It has been shown to inhibit the induction of LTP in the hippocampus, which is a form of synaptic plasticity that is thought to underlie learning and memory. TFMPA has also been shown to reduce the release of glutamate and GABA in the dorsal horn of the spinal cord, which is involved in the regulation of pain perception. In addition, TFMPA has been shown to reduce anxiety-related behaviors in animal models.
実験室実験の利点と制限
TFMPA has several advantages for lab experiments. It is a potent and selective antagonist of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid, which makes it a valuable tool for investigating the function and regulation of this receptor. TFMPA is also relatively stable and can be easily synthesized in high yield and purity. However, there are some limitations to the use of TFMPA in lab experiments. It has been shown to have off-target effects on other mGluR subtypes, which can complicate the interpretation of results. In addition, TFMPA has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the use of TFMPA in scientific research. One area of interest is the role of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid in the regulation of synaptic plasticity and learning and memory. TFMPA can be used to study the effects of this compound blockade on these processes in various brain regions. Another area of interest is the regulation of pain perception and anxiety-related behaviors. TFMPA can be used to study the role of this compound in these processes and to develop new therapies for pain and anxiety disorders. Finally, TFMPA can be used as a tool for investigating the structure and function of this compound and other G protein-coupled receptors, which are important targets for drug development.
合成法
The synthesis of TFMPA involves the reaction of 2,2,2-trifluoroethanol with 2-bromo-2-methylpropionic acid to obtain 2-(bromomethyl)-2,2,2-trifluoroethanol. This intermediate is then treated with sodium hydride and 2,3-epoxypropanol to obtain TFMPA in high yield and purity.
科学的研究の応用
TFMPA is widely used in scientific research to study the function and regulation of (2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid in the CNS. It has been shown to be a potent and selective antagonist of this compound, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. TFMPA has been used to study the synaptic plasticity and long-term potentiation (LTP) in the hippocampus, as well as the regulation of pain perception and anxiety-related behaviors.
特性
IUPAC Name |
(2S)-2-[6-(trifluoromethyl)oxan-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O3/c1-5(8(13)14)6-3-2-4-7(15-6)9(10,11)12/h5-7H,2-4H2,1H3,(H,13,14)/t5-,6?,7?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBHZPQWPYWAHQ-VTSJMVTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC(O1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCC(O1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

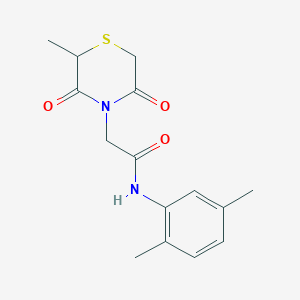

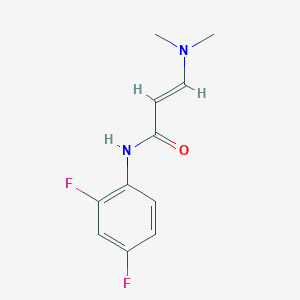
![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2416434.png)
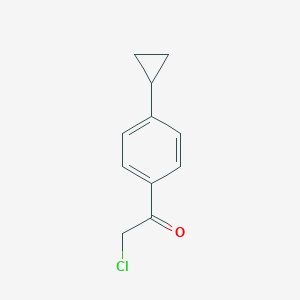

![N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide](/img/structure/B2416440.png)
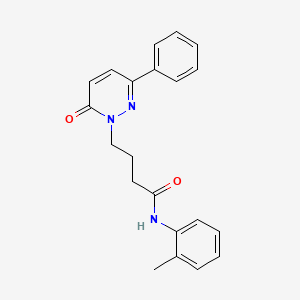
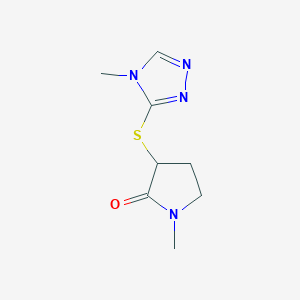
![[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid](/img/structure/B2416444.png)
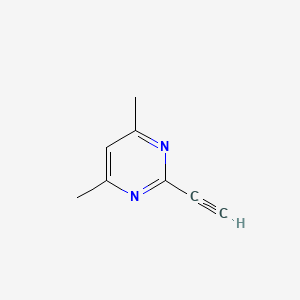
![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2416448.png)
![N-cycloheptyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2416449.png)
![3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2416450.png)